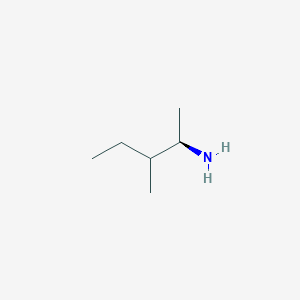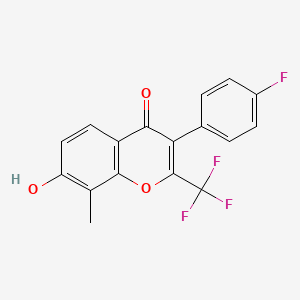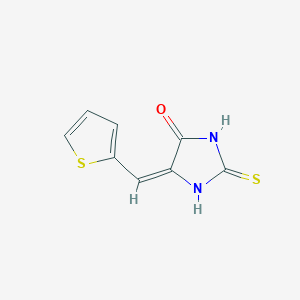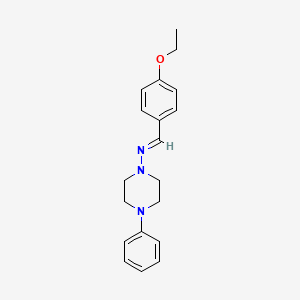
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one is a chemical compound that belongs to the class of oxazolones Oxazolones are heterocyclic compounds containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2,4-difluorobenzylidene group and a phenyl group attached to the oxazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 2,4-difluorobenzaldehyde with hippuric acid. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones with different functional groups.
科学研究应用
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anticancer properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival. The presence of the difluorobenzylidene group enhances its binding affinity to these targets, leading to effective inhibition. Additionally, the oxazolone ring can interact with various biological pathways, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
2,4-Difluorobenzonitrile: Similar in structure but lacks the oxazolone ring.
3,5-Bis(2,4-Difluorobenzylidene)-4-piperidone: Contains a piperidone ring instead of an oxazolone ring.
4-(2,4-Difluorobenzylidene)-2-(4-fluorophenyl)-1H-imidazol-5-one: Contains an imidazole ring instead of an oxazolone ring
Uniqueness
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one is unique due to its specific combination of the oxazolone ring and the 2,4-difluorobenzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
属性
分子式 |
C16H9F2NO2 |
|---|---|
分子量 |
285.24 g/mol |
IUPAC 名称 |
(4E)-4-[(2,4-difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9F2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H/b14-8+ |
InChI 键 |
ZADXQCRFLKLPHJ-RIYZIHGNSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=C(C=C3)F)F)/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)F)F)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11965298.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965303.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965307.png)
![4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965313.png)
![2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole](/img/structure/B11965324.png)


![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)



